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Introduction
Ampelopsin F, also known as dihydromyricetin (DHM), is a natural flavonoid compound found

in high concentrations in plants such as Ampelopsis grossedentata. It has garnered significant

interest in biomedical research due to its diverse pharmacological activities, including anti-

inflammatory, antioxidant, and metabolic regulatory effects. Of particular interest is its ability to

modulate the activity of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in

cellular metabolism, stress resistance, and aging. These application notes provide a

comprehensive guide for utilizing Ampelopsin F as a tool to study SIRT1 enzyme activity and

its associated signaling pathways.

Current research indicates that Ampelopsin F primarily activates SIRT1 through indirect

mechanisms, most notably by stimulating the AMP-activated protein kinase (AMPK) signaling

pathway.[1] Activation of AMPK leads to an increase in the cellular NAD+/NADH ratio, which in

turn enhances SIRT1 activity. Additionally, Ampelopsin F has been shown to influence the

miR-34a/mTOR signaling axis, which also impacts SIRT1 expression and activity.[2]

These protocols and notes will enable researchers to effectively design and execute

experiments to investigate the effects of Ampelopsin F on SIRT1 and its downstream targets.
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Data Presentation: Quantitative Effects of
Ampelopsin F on SIRT1 and Related Signaling
Pathways
The following tables summarize the quantitative data reported in the literature on the effects of

Ampelopsin F (DHM) on key components of the SIRT1 signaling pathways.

Table 1: Effect of Ampelopsin F on SIRT1 Expression and Activity

Parameter
Cell/Animal
Model

Ampelopsin F
Concentration/
Dose

Observed
Effect

Reference

SIRT1 Protein

Expression

D-gal-induced

aging rat

hippocampus

100 or 200

mg/kg/day

2-3 fold increase

compared to D-

gal model group

[3]

SIRT1 Protein

Expression

Porcine

myotubes
Not specified Increased [4]

SIRT1 mRNA

Expression

Porcine

myotubes
Not specified Increased [4]

Table 2: Effect of Ampelopsin F on Upstream and Downstream Signaling Molecules
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Target
Molecule

Modificatio
n/Activity

Cell/Animal
Model

Ampelopsin
F
Concentrati
on/Dose

Observed
Effect

Reference

p-AMPK
Phosphorylati

on

Porcine

myotubes
Not specified Increased [4]

p-

AMPK/AMPK

ratio

Ratio of

phosphorylat

ed to total

protein

Hypoxia/reox

ygenation-

induced

alveolar

epithelial

cells

10 and 20 µM
Significantly

increased
[5]

p-mTOR
Phosphorylati

on

D-gal-

induced

aging rat

hippocampus

100 or 200

mg/kg/day
Decreased [2]

mTOR kinase

activity

Kinase

activity

Breast cancer

MDA-MB-231

cells

Not specified Suppressed [6]

miR-34a Expression

D-gal-

induced

aging rat

hippocampus

100 or 200

mg/kg/day

Significantly

suppressed
[2]

PGC-1α Expression
Porcine

myotubes
Not specified Increased [4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Ampelopsin F to

activate SIRT1 and a general workflow for investigating these effects.
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Caption: Ampelopsin F activates SIRT1 via AMPK and miR-34a/mTOR pathways.
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Caption: Workflow for studying Ampelopsin F's effect on SIRT1 activity.

Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available SIRT1 activity assay kits and can be used

to screen for direct activators of purified SIRT1.

Materials:

Purified recombinant human SIRT1 enzyme
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Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a

fluorophore)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (specific to the kit, contains a protease to cleave the deacetylated

substrate)

SIRT1 inhibitor (e.g., Nicotinamide) for control

Ampelopsin F (dissolved in DMSO)

96-well black microplate

Fluorometric microplate reader

Procedure:

Prepare the SIRT1 enzyme solution by diluting the purified SIRT1 in assay buffer to the

desired concentration.

Prepare the substrate solution by diluting the fluorogenic substrate and NAD+ in assay

buffer.

In a 96-well plate, add the following to each well:

Assay Buffer

Ampelopsin F at various concentrations (or DMSO as a vehicle control).

SIRT1 enzyme solution.

Include a positive control (e.g., Resveratrol) and a negative control (e.g., Nicotinamide).

Include a no-enzyme control to measure background fluorescence.

Incubate the plate at 37°C for 15 minutes.
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Start the reaction by adding the substrate solution to each well.

Incubate the plate at 37°C for 30-60 minutes, protected from light.

Stop the enzymatic reaction by adding the developer solution.

Incubate at 37°C for 15-30 minutes, protected from light.

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g.,

Ex/Em = 360/460 nm).

Calculate SIRT1 activity as the change in fluorescence units per minute and compare the

activity in the presence of Ampelopsin F to the vehicle control.

Cell Culture and Treatment with Ampelopsin F
This protocol describes the general procedure for treating cultured cells with Ampelopsin F to

study its effects on intracellular SIRT1 signaling.

Materials:

Mammalian cell line of interest (e.g., HepG2, C2C12, SH-SY5Y)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Ampelopsin F stock solution (e.g., 100 mM in DMSO)

Phosphate-buffered saline (PBS)

Cell culture plates/flasks

Procedure:

Culture the cells in a humidified incubator at 37°C with 5% CO2.

Seed the cells into appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm

dishes for immunoprecipitation) and allow them to adhere and reach the desired confluency

(typically 70-80%).
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Prepare working solutions of Ampelopsin F by diluting the stock solution in complete culture

medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO

concentration is consistent across all conditions and does not exceed 0.1%.

Remove the old medium from the cells and wash once with PBS.

Add the medium containing the different concentrations of Ampelopsin F or vehicle control

(DMSO) to the cells.

Incubate the cells for the desired period (e.g., 6, 12, 24 hours).

After incubation, harvest the cells for downstream analysis (e.g., protein extraction for

Western blotting or immunoprecipitation).

Western Blot Analysis of SIRT1 Signaling Pathway
Proteins
This protocol allows for the semi-quantitative analysis of protein expression and

phosphorylation status of key components in the SIRT1 signaling pathway.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-SIRT1, anti-p-AMPK, anti-AMPK, anti-PGC-1α, anti-p-mTOR,

anti-mTOR, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate
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Imaging system

Procedure:

Lyse the treated cells with lysis buffer on ice.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a protein assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody of interest overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane with TBST.

Apply ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities using densitometry software and normalize to a loading control

like β-actin.

Immunoprecipitation (IP) for PGC-1α Acetylation
This protocol can be used to assess the deacetylation of SIRT1 targets, such as PGC-1α, in

response to Ampelopsin F treatment.

Materials:
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IP lysis buffer (non-denaturing)

Anti-PGC-1α antibody for IP

Protein A/G magnetic beads

Anti-acetylated-lysine antibody for Western blotting

Wash buffer

Elution buffer

Procedure:

Lyse the treated cells with IP lysis buffer.

Pre-clear the lysates by incubating with protein A/G beads.

Incubate the pre-cleared lysates with the anti-PGC-1α antibody overnight at 4°C to form

antibody-antigen complexes.

Add protein A/G beads to capture the immune complexes.

Wash the beads several times with wash buffer to remove non-specific binding.

Elute the immunoprecipitated proteins from the beads using elution buffer.

Analyze the eluted proteins by Western blotting using an anti-acetylated-lysine antibody to

detect the acetylation status of PGC-1α. A parallel blot with an anti-PGC-1α antibody should

be run to confirm equal immunoprecipitation.

Conclusion
Ampelopsin F is a valuable pharmacological tool for investigating the intricate regulation of

SIRT1 activity. Its primary mode of action through the AMPK and miR-34a/mTOR pathways

provides multiple avenues for studying the upstream regulation of SIRT1 and its downstream

physiological consequences. The protocols and data provided herein offer a solid foundation
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for researchers to explore the therapeutic potential of Ampelopsin F and to further unravel the

complexities of SIRT1 biology in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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